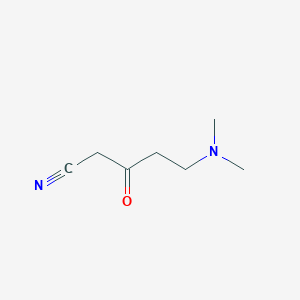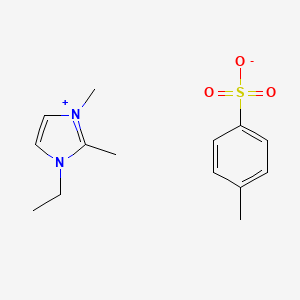
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is a chemical compound with the molecular formula C12H15ClN2O·2HCl. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors like Gleevec, which is used to treat certain types of leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves fewer reaction steps, uses readily available raw materials, and employs nanofiltration to minimize energy consumption and waste. The yield of the product is typically high, with purity levels exceeding 99.8% .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Hydrolysis: The compound can hydrolyze to form 4-(4-Methylpiperazin-1-yl)benzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products
Substituted Benzoyl Derivatives: Formed through substitution reactions.
4-(4-Methylpiperazin-1-yl)benzoic Acid: Formed through hydrolysis.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of tyrosine kinase inhibitors like Gleevec, which are used to treat chronic myelogenous leukemia and certain forms of acute lymphoblastic leukemia.
Organic Synthesis: Employed in the synthesis of various organic compounds due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride primarily involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of Gleevec, the compound is involved in the inhibition of the BCR-ABL tyrosine kinase, which is associated with the proliferation of cancer cells in chronic myelogenous leukemia .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)methylbenzoic Acid Dihydrochloride: Another intermediate used in pharmaceutical synthesis.
4-(4-Methylpiperazin-1-yl)methylbenzoyl Chloride Hydrochloride: Similar in structure and used for similar applications.
Uniqueness
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is unique due to its high purity and efficiency in pharmaceutical synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzoyl chloride;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.2ClH/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16;;/h2-5H,6-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGWOJORXANXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

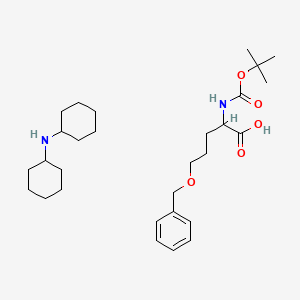
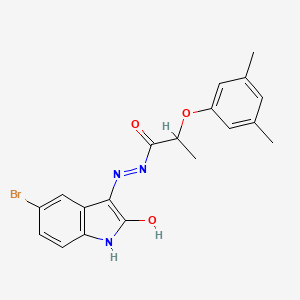
![tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)

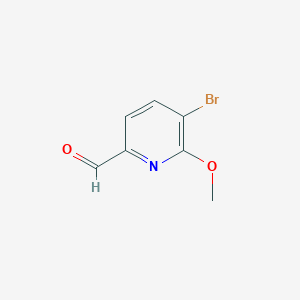
![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B6361084.png)
